molecular formula C8H11NO3S B2741041 Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate CAS No. 2095410-22-1

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2741041
CAS No.: 2095410-22-1
M. Wt: 201.24
InChI Key: ASYSQZHBVSRABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYSQZHBVSRABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Conditions Product Notes
1M NaOH, H₂O/EtOH, reflux4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acidComplete conversion in 6–8 hours; neutralization required post-reaction.
H₂SO₄ (10%), H₂O, 80°C4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acidAcidic hydrolysis avoids side reactions; purity >95% .

Oxidation of the Methyl Group

The methyl group at the 5-position of the thiazole ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents Product Yield Conditions
KMnO₄, H₂O, H₂SO₄, 100°C4-Methoxy-5-carboxy-1,3-thiazole-2-carboxylic acid60–65%Requires strict temperature control .
CrO₃, AcOH, 60°C4-Methoxy-5-carboxy-1,3-thiazole-2-carboxylic acid55%Less efficient than KMnO₄.

Amidation and Transesterification

The ester group participates in nucleophilic substitution reactions to form amides or alternate esters.

Amidation

Amine Reagents Product Yield
BenzylamineHCTU, HOBt, DIEA, DMF4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide85%
CyclohexylamineEDCl, DMAP, CH₂Cl₂N-Cyclohexyl-4-methoxy-5-methylthiazole-2-carboxamide78%

Conditions: Room temperature, 12–24 hours .

Transesterification

Alcohol Catalyst Product Yield
MethanolH₂SO₄ (cat.), refluxMethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate90%
Isopropyl alcoholp-TsOH, toluene, 80°CIsopropyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate82%

Functionalization of the Methoxy Group

The methoxy group at the 4-position can undergo demethylation or substitution under harsh conditions.

Reagents Product Yield Conditions
BBr₃, CH₂Cl₂, −78°C → RT4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid ethyl ester70%Requires anhydrous conditions .
H₂O, HCl (conc.), refluxPartial demethylation observed30%Limited utility due to side reactions.

Ring Modification and Cycloadditions

The thiazole core can participate in cycloaddition reactions or serve as a directing group for metal-catalyzed couplings.

Reaction Type Reagents Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid4-Methoxy-5-methyl-2-(aryl)-1,3-thiazole-5-carboxylate60–75%
Diels-AlderMaleic anhydride, heatFused bicyclic adduct50%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming polymeric byproducts .

  • Photoreactivity : Prolonged UV exposure leads to cleavage of the thiazole ring, forming sulfonic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinesins like HSET (KIFC1) and Eg5 .

Study Cancer Type IC50 Value (µM) Mechanism
Evren et al. (2019)Lung adenocarcinoma23.30 ± 0.35Inhibition of mitotic kinesins
Sayed et al. (2020)Colorectal cancer (HCT-116)Not specifiedInduction of apoptosis via thiazole derivatives

Infectious Disease Treatment
The compound serves as an intermediate in synthesizing pharmaceuticals targeting infectious diseases. Its thiazole structure enhances biological activity, making it suitable for developing antibiotics and antifungal agents .

Agricultural Applications

Agrochemicals Development
this compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its chemical properties allow it to act effectively against various plant pathogens, thereby improving crop yield and food security .

Application Type Effectiveness
FungicideBroad-spectrumEffective against fungal pathogens
HerbicideSelectiveReduces weed competition

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound to study enzyme inhibition and metabolic pathways. The unique structure of thiazoles allows for the exploration of their interactions with enzymes involved in disease processes, providing insights into potential therapeutic targets .

Material Science Applications

Polymer Formulations
this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is crucial in developing advanced materials for various industrial uses .

Case Study 1: Anticancer Research

A study published in Nature demonstrated the efficacy of thiazole derivatives in inducing multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. The research highlighted the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound showed a significant reduction in fungal infections in crops compared to untreated controls. This underscores the compound's effectiveness as a fungicide and its role in sustainable agriculture practices .

Comparison with Similar Compounds

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets ethyl 4-methoxy-5-methylthiazole-2-carboxylate apart is its unique combination of a methoxy group and a carboxylate ester, which can influence its reactivity and biological activity .

Biological Activity

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological potential. The presence of a methoxy group at the 4-position and a methyl group at the 5-position enhances its biological activity through various mechanisms.

Antitumor Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Hepatocellular Carcinoma (HepG2)
    • IC50 Values : The compound exhibited an IC50 value of approximately 1.61 ± 1.92 µg/mL , indicating potent cytotoxicity against HepG2 cells .
    • Mechanism : The thiazole ring contributes to its cytotoxic activity, with structure-activity relationship (SAR) studies suggesting that electron-donating groups like methyl enhance efficacy .
  • A549 Lung Adenocarcinoma
    • In studies involving A549 cells, this compound showed selective cytotoxicity, further supporting its potential as an anticancer agent .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives are known for their ability to modulate neuronal excitability.

Key Findings

  • Comparative Studies : this compound was tested against standard anticonvulsants like sodium valproate and showed comparable or superior efficacy in certain models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Methoxy Group (4-position)Enhances lipophilicity and bioavailability
Methyl Group (5-position)Increases electron density, improving binding affinity
Thiazole RingEssential for cytotoxic and anticonvulsant activities

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Screening : A study demonstrated that modifications to the thiazole structure led to enhanced anticancer activity against multiple cell lines, including HepG2 and A549 .
  • Anticonvulsant Efficacy : Another research effort found that derivatives of thiazole exhibited significant anticonvulsant effects in animal models, suggesting potential for further development in epilepsy treatment .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a β-ketoester derivative with thiourea or substituted thioamides under basic conditions. For example, similar thiazole derivatives are synthesized using ethyl bromoacetate and thiourea in ethanol with sodium ethoxide as a catalyst, followed by purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (70–80°C), and catalyst loading to maximize yield and purity. Reaction progress is monitored using TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, ethyl ester at δ 1.3–1.5 ppm for CH3_3 and δ 4.2–4.4 ppm for CH2_2) .
  • IR : Stretching vibrations for ester C=O (~1700 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : The ethyl ester enhances solubility in organic solvents (e.g., DMSO, chloroform), while the methoxy group influences polarity.
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (neutral, anhydrous environments) .
  • Melting point : Used to assess purity; deviations >2°C from literature values indicate impurities .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice affect its reactivity or supramolecular assembly?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like D(2,2)\text{D}(2,2) chains or R22(8)\text{R}_2^2(8) rings formed via N–H···O or C–H···S interactions. These patterns influence crystal packing density, solubility, and stability, which are critical for designing co-crystals or polymorphs with tailored properties .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR/IR peaks may arise from dynamic effects (e.g., ring puckering). Solutions include:

  • DFT calculations : Compare experimental spectra with simulated data for low-energy conformers.
  • Variable-temperature NMR : Probe conformational flexibility (e.g., thiazole ring puckering amplitudes quantified via Cremer-Pople coordinates) .
  • Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous signals by tracing 1^1H-13^{13}C coupling .

Q. How can computational tools predict biological activity or structure-activity relationships (SAR) for this compound?

  • Docking studies : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., antimicrobial enzymes). The methoxy and methyl groups may enhance lipophilicity and binding affinity .
  • QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with observed bioactivity. Substituent effects on the thiazole ring are quantified using Hammett constants .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., introducing fluorophores or pharmacophores)?

  • Protecting groups : Temporarily block the ester or methoxy group to direct reactions to the thiazole C-4 or C-5 positions.
  • Metal catalysis : Pd-mediated cross-coupling (Suzuki, Heck) functionalizes the methyl group without disrupting the heterocycle .
  • Microwave-assisted synthesis : Accelerates reactions at specific sites by localized heating, reducing side products .

Methodological Considerations

  • Crystallography : Use SHELX for refinement and ORTEP-3 for visualizing intermolecular interactions .
  • Synthetic Reproducibility : Document catalyst purity (e.g., Bleaching Earth Clay for heterogeneous catalysis) and solvent drying protocols .
  • Data Validation : Cross-reference melting points, spectral data, and elemental analysis (C, H, N, S) with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.